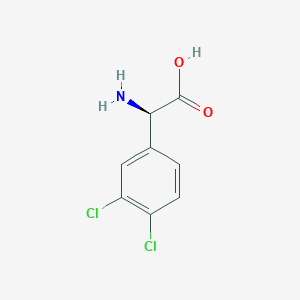

(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chiral compound with significant applications in various fields of science. It is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid moiety. This compound is known for its potential use in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 3,4-dichlorophenylacetic acid derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorophenylacetic acid: Lacks the amino group, making it less versatile in certain reactions.

2-Amino-2-phenylacetic acid: Lacks the dichloro substitution, which can affect its reactivity and biological activity.

2-Amino-2-(4-chlorophenyl)acetic acid: Has only one chlorine atom, which can influence its chemical properties and applications.

Uniqueness

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid is unique due to the presence of both the amino group and the dichlorophenyl group, which confer specific reactivity and potential biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral drug development.

Biological Activity

(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid, also known as 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H8Cl2NO2⋅HCl and a molecular weight of approximately 256.51 g/mol. Its structure features an amino group, a carboxylic acid group, and a dichlorophenyl moiety, which are critical for its biological activity. The presence of chlorine atoms enhances its reactivity and specificity in biological systems .

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:

- Inhibition or Activation : The compound can act as an inhibitor or activator of specific enzymes involved in pain pathways and inflammatory responses.

- Neurotransmitter Modulation : It may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects are attributed to its ability to modulate pain pathways and inflammatory responses. In preclinical studies, the compound has shown promise in reducing pain and inflammation in animal models .

Neuropharmacological Applications

The compound's structural similarity to amino acids allows it to interact with various neurotransmitter systems. Studies have suggested potential applications in treating neurological disorders by modulating neurotransmitter release and receptor activity .

Research Findings

A variety of studies have been conducted to explore the biological activities of this compound. Below is a summary of key findings:

| Study Focus | Findings |

|---|---|

| Analgesic Activity | Demonstrated significant reduction in pain response in animal models . |

| Anti-inflammatory Effects | Reduced markers of inflammation in various assays . |

| Neurotransmitter Interaction | Influenced the release of key neurotransmitters such as dopamine and serotonin . |

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to assess its analgesic effects. Results showed a statistically significant decrease in pain response compared to the control group, indicating its potential as an analgesic agent.

Case Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory properties of the compound. Mice treated with this compound exhibited lower levels of inflammatory cytokines compared to untreated controls. This suggests that the compound may be effective in managing inflammatory conditions.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique biological activities due to its specific functional groups.

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine substitution at different position | Potentially different analgesic profile |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Different carbon chain length | Distinct pharmacological effects |

| 2-Amino-2-(phenyl)acetic acid | No chlorine substituents | Lacks enhanced reactivity |

Properties

CAS No. |

1241683-83-9 |

|---|---|

Molecular Formula |

C8H7Cl2NO2 |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3,4-dichlorophenyl)acetic acid |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |

InChI Key |

NHRIRGQUPAYPDT-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.